1,4,5,8-Naphtalènetétracarboxdiimide

Vue d'ensemble

Description

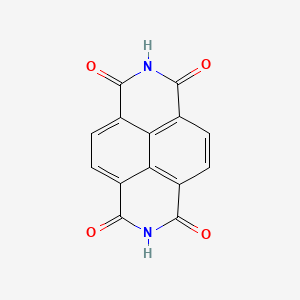

1,4,5,8-Naphthalenetetracarboxdiimide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes four six-membered rings. It has been studied for its potential use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Applications De Recherche Scientifique

This compound has several scientific research applications, particularly in the field of organic electronics. It has been used as a cathode material in lithium-ion batteries due to its high thermal stability and versatile electrochemical properties . Additionally, it has been studied for its potential use in OLEDs, where it operates via a mechanism called upconversion . The compound’s unique structural properties make it a promising candidate for high-performance metal-ion batteries and other advanced electronic devices.

Mécanisme D'action

Target of Action

The primary target of 1,4,5,8-Naphthalenetetracarboxdiimide is the electrode material in aqueous batteries . This compound, which is redox-active, forms stable radical anions . It is utilized as an electron-accepting material or an anchoring unit in studies on dye-sensitized solar cells (DSSCs) for enhancing the photovoltaic performance of the device .

Mode of Action

1,4,5,8-Naphthalenetetracarboxdiimide interacts with its targets through a reversible two-electron redox reaction . This interaction involves the pair of two carbonyl groups either at 1 and 5 or at 4 and 8 positions, which undergo a concomitant change of resonance form in the naphthalene core .

Biochemical Pathways

The affected pathway involves the hydrolysis of 1,4,5,8-Naphthalenetetracarboxdiimide in aqueous solution . In basic solution, hydrolysis of this compound yields sequentially, 1,4,5,8-naphthalene diacid monoanhydride, and 1,4,5,8-naphthalene tetracarboxylic acid . The second order rate constant for alkaline hydrolysis is 200 fold higher for the first ring opening .

Result of Action

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various biomolecules, potentially influencing biochemical reactions

Cellular Effects

It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Méthodes De Préparation

The synthesis of 1,4,5,8-Naphthalenetetracarboxdiimide typically involves a multi-step process. One common method includes the oxidative coupling of naphthalene diimides. This process can be carried out in a one-pot synthesis, which involves the reaction of naphthalene diimides with suitable reagents under controlled conditions . The reaction conditions often include the use of strong oxidizing agents and specific solvents to facilitate the formation of the desired product.

Analyse Des Réactions Chimiques

1,4,5,8-Naphthalenetetracarboxdiimide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tetrabutylammonium fluoride and other strong oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with tetrabutylammonium fluoride can lead to the formation of a Meisenheimer complex, which is used as a dopant for n-type organic thermoelectrics .

Comparaison Avec Des Composés Similaires

1,4,5,8-Naphthalenetetracarboxdiimide can be compared with other naphthalene diimide-based compounds, such as 2,7-bis(2,6-diisopropylphenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone . These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and physical properties. The unique aspect of 1,4,5,8-Naphthalenetetracarboxdiimide lies in its specific arrangement of fused rings and its ability to form stable complexes with various reagents, making it particularly useful in advanced electronic applications.

Similar Compounds

Propriétés

IUPAC Name |

6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O4/c17-11-5-1-2-6-10-8(14(20)16-12(6)18)4-3-7(9(5)10)13(19)15-11/h1-4H,(H,15,17,19)(H,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODUWJSFPLUDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C(=O)NC4=O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205440 | |

| Record name | Naphthalene-1,8:4,5-tetracarboxydiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5690-24-4 | |

| Record name | Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5690-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid diimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005690244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5690-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-1,8:4,5-tetracarboxydiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8:4,5-tetracarboxydiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,8-NAPHTHALENETETRACARBOXYLIC ACID DIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/896Z6Y4WZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes NTCDI a promising material for battery applications?

A: NTCDI exhibits excellent redox activity, making it suitable as an electrode material in batteries . Notably, its incorporation into metal-organic frameworks (MOFs) with large pores facilitates fast ion transport, crucial for achieving high rate performance in aqueous batteries .

Q2: How does NTCDI contribute to the development of conductive materials?

A: NTCDI's planar structure allows for efficient π-π stacking, facilitating electron transport . Researchers have successfully synthesized electrically conductive metallocycles and porous molecular conductors incorporating NTCDI, highlighting its potential in developing novel electronic materials .

Q3: Can NTCDI's optical properties be tuned?

A: Yes, the optical properties of NTCDI derivatives can be modulated through deprotonation and hydrogen-bonding interactions . For example, N,N'-dihydroxy-1,4,5,8-naphthalenetetracarboxdiimide (NDI-(OH)2) exhibits distinct absorption spectra depending on its protonation state, offering potential for color-changing materials .

Q4: How is NTCDI being explored in supramolecular chemistry?

A: NTCDI's electron-deficient nature makes it a suitable building block for supramolecular assemblies . For instance, researchers have investigated the conformational behavior of oligomers containing alternating electron-rich and electron-deficient units, including NTCDI. This research demonstrated the "conformational modularity" of these oligomers, a desirable property for designing larger, predictable structures .

Q5: What challenges are associated with using NTCDI in certain applications like potassium-ion batteries?

A: One challenge is the dissolution of small-molecule organic cathodes like NTCDI in potassium-ion batteries. This issue can be addressed through strategies like "surface self-carbonization," where a protective carbon layer is formed on the NTCDI particles, improving their stability without hindering electrochemical performance .

Q6: Are there environmental concerns related to NTCDI?

A: While specific studies on the environmental impact of NTCDI are limited in the provided research, its use in diverse applications necessitates careful consideration of its potential ecotoxicological effects. Developing strategies for responsible recycling and waste management of NTCDI-containing materials is crucial .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.